![molecular formula C15H22N2O2 B2458082 Methyl 3-(4-benzylpiperazin-1-yl)propanoate CAS No. 204059-51-8](/img/structure/B2458082.png)
Methyl 3-(4-benzylpiperazin-1-yl)propanoate
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Overview
Description
“Methyl 3-(4-benzylpiperazin-1-yl)propanoate” is a chemical compound with the molecular formula C15H22N2O2 . It is related to a class of compounds known as piperazines, which have been the focus of considerable attention in drug discovery due to their wide range of pharmacological profiles .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Scientific Research Applications
Antifungal Agents
A new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents . However, these compounds showed no antifungal activity against C. galibrata clinical isolates (1 and 2), and C. albicans ATCC 10231 .
Antimicrobial Activity
A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized and showed significant antibacterial and antifungal activity . The compounds exhibited in vitro antifungal activities against fungal organisms via Candida albicans, Fusarium oxysporum, Drechslera halodes, Colletotrichum falcatum .
Anticholinesterase Activity
The title compounds with various substituents in the chromene fragment and their deamination products have been synthesized, and their inhibitory activity against butyrylcholinesterase has been studied .
Antitumor Activity
The newly synthesized compounds were evaluated for their antitumor activity .
Anticoagulant Activity
Coumarins and their derivatives, which include the title compound, have been reported to have anticoagulant activity .
Anti-inflammatory Activity
Coumarins and their derivatives, which include the title compound, have been reported to have anti-inflammatory activity .
Future Directions
The future directions for the study of “Methyl 3-(4-benzylpiperazin-1-yl)propanoate” and related compounds could involve further exploration of their pharmacological profiles, given their potential as antibacterial and antifungal agents . Additionally, further studies could focus on optimizing their synthesis and improving their potency.
Mechanism of Action
Target of Action
Methyl 3-(4-benzylpiperazin-1-yl)propanoate is a complex organic compound with the molecular formula C15H22N2O2 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
Related piperazine compounds have been found to exhibit antimicrobial activity . The interaction of these compounds with their targets often results in the inhibition of essential biological processes, leading to the death of the microorganism .
Biochemical Pathways
It’s known that related piperazine compounds can interfere with protein synthesis in microorganisms . This interference can disrupt the normal functioning of the cell, leading to its death .
Result of Action
Related piperazine compounds have been found to exhibit antimicrobial activity, suggesting that they may disrupt essential biological processes in microorganisms .
properties
IUPAC Name |
methyl 3-(4-benzylpiperazin-1-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-19-15(18)7-8-16-9-11-17(12-10-16)13-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MACUIBICNXRCEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCN(CC1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-benzylpiperazin-1-yl)propanoate |
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